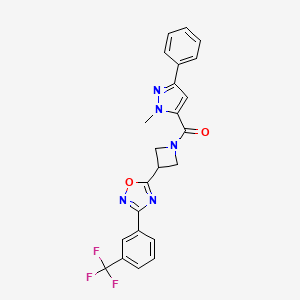
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H18F3N5O2 and its molecular weight is 453.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into its structural components:
- Pyrazole moiety : The 1-methyl-3-phenyl pyrazole structure is known for various biological activities.
- Oxadiazole ring : The 1,2,4-oxadiazole is recognized for its pharmacological properties.
- Azetidine ring : This contributes to the compound's overall stability and biological interaction potential.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer activities. For instance, compounds similar to the target molecule have shown impressive growth inhibition percentages against various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | MDA-MB-231 | 56.53% |
These results suggest that the oxadiazole component significantly enhances the anticancer properties of the compound .
The mechanisms through which this compound exhibits biological activity include:
- Inhibition of Cell Proliferation : The pyrazole and oxadiazole rings are known to disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies have shown that similar compounds increase p53 expression levels and activate caspase pathways leading to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
Study on Anticancer Effects
A comprehensive study involving various substituted oxadiazoles reported that certain derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin. For example, one derivative exhibited an IC50 value against MCF-7 cells of 15.63 µM, indicating potent cytotoxic effects .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer pathways. These studies suggest strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues in the target proteins, which are critical for its anticancer activity .
属性
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2/c1-30-19(11-18(28-30)14-6-3-2-4-7-14)22(32)31-12-16(13-31)21-27-20(29-33-21)15-8-5-9-17(10-15)23(24,25)26/h2-11,16H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHRUWJPAETEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














